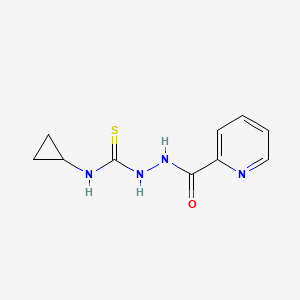
N-cyclopropyl-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide, also known as CPI-613, is a novel anticancer drug that has gained significant attention in recent years. It is a small molecule inhibitor that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is a vital metabolic pathway for cancer cells. The drug has shown promising results in pre-clinical and clinical studies, making it a potential candidate for cancer therapy.
Mechanism of Action
N-cyclopropyl-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide targets the TCA cycle by inhibiting two enzymes, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. These enzymes are essential for the production of ATP, which is the main source of energy for cancer cells. By inhibiting these enzymes, N-cyclopropyl-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide disrupts the energy metabolism of cancer cells, leading to cell death.
Biochemical and physiological effects:
N-cyclopropyl-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide has been shown to have a selective toxicity towards cancer cells, with minimal effects on normal cells. The drug has also been shown to induce apoptosis, inhibit angiogenesis, and reduce the production of reactive oxygen species in cancer cells. In addition, N-cyclopropyl-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide has been shown to enhance the efficacy of other anticancer drugs, making it a potential candidate for combination therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclopropyl-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide is its specificity towards cancer cells, making it a potential candidate for cancer therapy. The drug has also been shown to have minimal side effects in clinical trials. However, the drug's mechanism of action is not fully understood, and further research is needed to optimize its efficacy and safety.
Future Directions
There are several future directions for research on N-cyclopropyl-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide. One area of focus is the development of more efficient synthesis methods for the drug. Another area of focus is the optimization of the drug's efficacy and safety through combination therapy and dose optimization. Additionally, further research is needed to understand the drug's mechanism of action and its potential applications in other diseases. Overall, N-cyclopropyl-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide has shown promising results in pre-clinical and clinical studies, making it a potential candidate for cancer therapy.
Synthesis Methods
N-cyclopropyl-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide is a synthetic compound that can be prepared using various methods. One of the most commonly used methods is the reaction of 2-pyridinecarboxaldehyde with cyclopropylamine to form N-cyclopropyl-2-(2-pyridinyl)hydrazine. This compound is then reacted with carbon disulfide to form N-cyclopropyl-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide.
Scientific Research Applications
N-cyclopropyl-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide has been extensively studied for its anticancer properties. It has been shown to inhibit the TCA cycle in cancer cells, leading to the disruption of energy metabolism and inducing cell death. The drug has been tested in various cancer cell lines and animal models, showing significant antitumor activity. Clinical trials have also been conducted, and the drug has shown promising results in patients with advanced solid tumors and hematologic malignancies.
properties
IUPAC Name |
1-cyclopropyl-3-(pyridine-2-carbonylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c15-9(8-3-1-2-6-11-8)13-14-10(16)12-7-4-5-7/h1-3,6-7H,4-5H2,(H,13,15)(H2,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELLYZYSEXZIKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NNC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(pyridin-2-ylcarbonyl)hydrazinecarbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine](/img/structure/B5705930.png)
![1-{3-[(4-chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B5705931.png)
![3-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5705943.png)
![S-{2-[(5-isopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl} benzenecarbothioate](/img/structure/B5705960.png)


![4-{[4-(3-methylphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5705972.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B5705975.png)
![2-(2,6-dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5705977.png)

![N~1~-cyclopentyl-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5705994.png)

![1,1'-oxybis[4-(ethylthio)benzene]](/img/structure/B5706002.png)